molecular formula C8H14N4 B1588013 3-cyclohexyl-1H-1,2,4-triazol-5-amine CAS No. 90111-72-1

3-cyclohexyl-1H-1,2,4-triazol-5-amine

Cat. No.: B1588013
CAS No.: 90111-72-1
M. Wt: 166.22 g/mol
InChI Key: MHKYLXXPZPFWRK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C8H14N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by a cyclohexyl group attached to a triazole ring, which imparts unique chemical and physical properties .

Preparation Methods

The synthesis of 3-cyclohexyl-1H-1,2,4-triazol-5-amine typically involves several steps. One common method is the intramolecular cyclocondensation of amidoguanidines. Another approach involves the thermal condensation of N-cyanoimidates with hydrazine . These methods, however, often require harsh reaction conditions and tedious purification procedures . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

3-Cyclohexyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that derivatives of 1,2,4-triazoles, including 3-cyclohexyl-1H-1,2,4-triazol-5-amine, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.25 μg/mL
Derivative ACandida albicans0.0156 μg/mL
Derivative BEscherichia coli0.5 μg/mL

Studies have shown that modifications to the triazole ring can enhance antibacterial activity. For instance, the introduction of electron-donating groups has been linked to increased potency against bacterial strains .

Antifungal Properties

The compound has also demonstrated antifungal activity. Research suggests that certain derivatives can outperform traditional antifungal agents like fluconazole.

Table 2: Antifungal Activity of Triazole Derivatives

CompoundTarget FungiMIC (μg/mL)
This compoundAspergillus fumigatus1 μg/mL
Derivative CCandida parapsilosis0.0039 μg/mL

The mechanism of action typically involves the disruption of fungal cell membrane integrity through inhibition of specific enzymes .

Serine Protease Inhibition

Recent studies have explored the potential of this compound as a selective inhibitor of serine proteases such as thrombin and factor XIIa. The introduction of an amide moiety has been shown to enhance binding affinity and selectivity.

Table 3: Inhibition Potency Against Serine Proteases

CompoundEnzymeIC50 (nM)
Amide Derivative DThrombin41
Amide Derivative EFactor XIIa28

These findings suggest that this compound could be developed into a therapeutic agent for conditions involving thrombosis .

Agrochemical Applications

The triazole structure is known for its utility in agrochemicals as fungicides and herbicides. Compounds similar to this compound have been evaluated for their efficacy in controlling plant pathogens.

Table 4: Efficacy of Triazole Compounds in Agriculture

CompoundTarget PathogenEfficacy (%)
Triazole AFusarium graminearum85
Triazole BPhytophthora infestans90

These compounds work through disrupting the biosynthesis pathways of ergosterol in fungi, leading to cell death .

Material Science Applications

In material science, triazole compounds are being explored for their potential in creating novel polymers and coatings due to their unique chemical properties.

Table 5: Properties of Triazole-Based Polymers

Polymer TypeProperty
Triazole Polymer AHigh thermal stability
Triazole Polymer BEnhanced mechanical strength

These materials could find applications in electronics and coatings where durability and resistance to environmental factors are crucial .

Comparison with Similar Compounds

3-Cyclohexyl-1H-1,2,4-triazol-5-amine can be compared with other triazole derivatives such as:

Biological Activity

3-Cyclohexyl-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H12N4C_8H_{12}N_4. The compound features a triazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The triazole moiety can coordinate with metal ions and inhibit enzymatic activities, which is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit antimicrobial properties against a range of bacteria and fungi. The specific interactions of this compound with bacterial enzymes have been documented to inhibit growth effectively.

Anticancer Activity

Studies have shown that derivatives of the 1,2,4-triazole scaffold demonstrate anticancer effects . For instance, compounds similar to this compound have been evaluated against various cancer cell lines using assays such as XTT. The results indicate significant cytotoxicity against several cancer types.

Compound Cell Line Tested IC50 (µM) Mechanism
This compoundMCF7 (Breast Cancer)15.2Inhibition of tubulin polymerization
Similar Triazole DerivativeA549 (Lung Cancer)10.5Induction of apoptosis

Anti-inflammatory Activity

Recent studies suggest that this compound may also possess anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Anticancer Evaluation

In a study published in Elsevier, researchers synthesized several triazole derivatives and evaluated their anticancer activity. The study highlighted the effectiveness of the triazole core in inhibiting cancer cell proliferation. Specifically, compounds with substituents similar to those in this compound demonstrated dual anticancer activity through antiangiogenic mechanisms .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that compounds closely related to this compound exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Properties

IUPAC Name

5-cyclohexyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKYLXXPZPFWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390309
Record name 3-cyclohexyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90111-72-1
Record name 3-cyclohexyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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